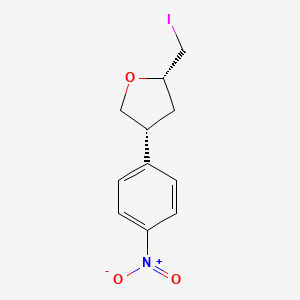
(1S,3s)-3-hydroxy-1-(4-nitrophenyl)cyclobutane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S,3s)-3-hydroxy-1-(4-nitrophenyl)cyclobutane-1-carboxylic acid is an organic compound characterized by a cyclobutane ring substituted with a hydroxy group, a nitrophenyl group, and a carboxylic acid group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3s)-3-hydroxy-1-(4-nitrophenyl)cyclobutane-1-carboxylic acid typically involves the following steps:
Formation of the Cyclobutane Ring: This can be achieved through a cycloaddition reaction involving suitable precursors.
Introduction of the Hydroxy Group: This step may involve the use of oxidizing agents to introduce the hydroxy group at the desired position.
Attachment of the Nitrophenyl Group: This can be done through a substitution reaction where a nitrophenyl group is introduced to the cyclobutane ring.
Formation of the Carboxylic Acid Group:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
(1S,3s)-3-hydroxy-1-(4-nitrophenyl)cyclobutane-1-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group can be reduced to an amine.
Substitution: The nitrophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens or nitrating agents.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Introduction of various substituents on the aromatic ring.
Wissenschaftliche Forschungsanwendungen
(1S,3s)-3-hydroxy-1-(4-nitrophenyl)cyclobutane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (1S,3s)-3-hydroxy-1-(4-nitrophenyl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets. The hydroxy and carboxylic acid groups can form hydrogen bonds with biological molecules, while the nitrophenyl group can participate in various chemical interactions. These interactions can affect the function of enzymes, receptors, and other proteins, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1S,3s)-3-hydroxy-1-(4-aminophenyl)cyclobutane-1-carboxylic acid: Similar structure but with an amino group instead of a nitro group.
(1S,3s)-3-hydroxy-1-(4-methylphenyl)cyclobutane-1-carboxylic acid: Similar structure but with a methyl group instead of a nitro group.
Uniqueness
The presence of the nitrophenyl group in (1S,3s)-3-hydroxy-1-(4-nitrophenyl)cyclobutane-1-carboxylic acid imparts unique chemical properties, such as the ability to participate in specific redox reactions and interactions with biological molecules. This makes it distinct from similar compounds with different substituents.
Eigenschaften
Molekularformel |
C11H11NO5 |
|---|---|
Molekulargewicht |
237.21 g/mol |
IUPAC-Name |
3-hydroxy-1-(4-nitrophenyl)cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C11H11NO5/c13-9-5-11(6-9,10(14)15)7-1-3-8(4-2-7)12(16)17/h1-4,9,13H,5-6H2,(H,14,15) |
InChI-Schlüssel |
HSBKFEROXGDGKG-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CC1(C2=CC=C(C=C2)[N+](=O)[O-])C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methyl]-1,4-diazepane](/img/structure/B13195829.png)
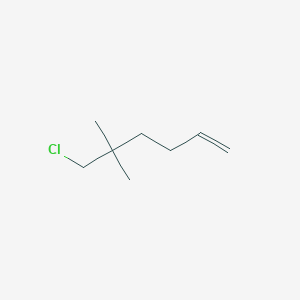
![Methyl 7-methyl-6,6-dioxo-1-oxa-6lambda6-thiaspiro[2.4]heptane-2-carboxylate](/img/structure/B13195842.png)
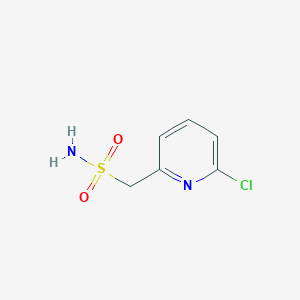
![2-Benzyl-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-sulfonyl chloride](/img/structure/B13195854.png)

![1-[5-(Aminomethyl)furan-2-yl]prop-2-yn-1-one](/img/structure/B13195869.png)
![2-[(4-Methoxyphenyl)sulfanyl]cyclopentan-1-one](/img/structure/B13195871.png)
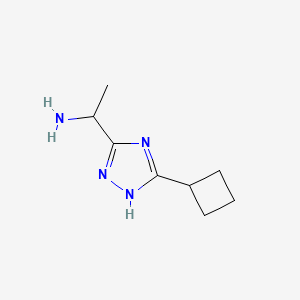
![4-Bromo-2-{[(tert-butoxy)carbonyl]amino}-5-methoxybenzoic acid](/img/structure/B13195880.png)
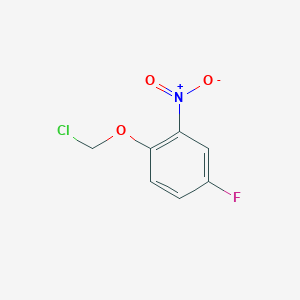

![2-[4-(Prop-1-EN-2-YL)phenyl]acetic acid](/img/structure/B13195888.png)
